(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride

Chiral intermediate DPP-4 inhibitor Alogliptin synthesis

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 1177014-59-3) is a single-enantiomer, N-acetyl-protected 3-aminopiperidine hydrochloride salt. It is a white to off-white crystalline solid with a molecular weight of 178.66 g/mol and the molecular formula C₇H₁₅ClN₂O.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Cat. No. B8100276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m1./s1
InChIKeyOMUFVZFNUFHIMN-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride (CAS 1177014-59-3) – Chiral Piperidine Intermediate for DPP-4 Inhibitor Synthesis


(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 1177014-59-3) is a single-enantiomer, N-acetyl-protected 3-aminopiperidine hydrochloride salt. It is a white to off-white crystalline solid with a molecular weight of 178.66 g/mol and the molecular formula C₇H₁₅ClN₂O. The compound belongs to the class of chiral piperidine derivatives that serve as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, including alogliptin, trelagliptin, and linagliptin [1].

Why Generic Substitution Fails for (R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride


Substituting (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride with its racemic mixture or the (S)-enantiomer introduces uncontrolled stereochemical variables that can compromise downstream synthetic routes. The (R)-configuration is essential for the biological activity of the target DPP-4 inhibitors [1]. Even minor contamination with the (S)-enantiomer can reduce yield and require additional purification steps, increasing cost and development time. The hydrochloride salt form, compared to the free base, provides improved crystallinity, ease of handling, and accurate stoichiometric control , while the N-acetyl group serves as a protecting group that can be selectively removed under acidic conditions to generate the active (R)-3-aminopiperidine core [2].

Quantitative Differentiation Evidence for (R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride


Enantiomeric Configuration Defines Pharmacological Relevance for DPP-4 Inhibitor Synthesis

The (R)-enantiomer of 3-aminopiperidine is the required chiral building block for the synthesis of clinically approved DPP-4 inhibitors such as alogliptin. The (R)-configuration at the 3-position of the piperidine ring is essential for potent DPP-4 inhibition; the (S)-enantiomer yields inactive or significantly less active molecules [1]. Racemic material requires an additional chiral resolution step, which typically results in a >50% yield loss (theoretical maximum 50% yield for the desired enantiomer) [2].

Chiral intermediate DPP-4 inhibitor Alogliptin synthesis

Chiral Purity of >98% ee Achievable via Vendor Specification vs. Racemate

Commercial suppliers offer (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride with purity specifications of ≥97% (Aladdin) to NLT 98% (MolCore) , while related patent literature demonstrates processes that achieve >98% enantiomeric excess for the closely related (R)-3-aminopiperidine dihydrochloride intermediate [1]. In contrast, the racemic 1-acetylpiperidin-3-amine hydrochloride (CAS 1158319-57-3) contains both enantiomers in a 1:1 ratio, providing only 50% of the desired stereoisomer.

Chiral purity Enantiomeric excess Quality control

Hydrochloride Salt Provides Solid-State Handling Advantages vs. Free Base Liquid

The hydrochloride salt of (R)-1-(3-aminopiperidin-1-yl)ethanone is a crystalline solid (confirmed by supplier descriptions) , whereas the free base analog (CAS 1177471-98-5) lacks a reported melting point and is expected to be a liquid or low-melting solid based on its calculated boiling point of 273.6±33.0°C . The racemic hydrochloride salt (CAS 1158319-57-3) has a reported melting point of 106–116°C , providing a reference for the expected solid-state behavior of the single enantiomer.

Salt form Solid-state properties Process chemistry

N-Acetyl Protection Enables Orthogonal Deprotection Strategy in Multi-Step Synthesis

The acetyl group on (R)-1-(3-aminopiperidin-1-yl)ethanone hydrochloride can be removed via acidic hydrolysis to liberate (R)-3-aminopiperidine, as described in the patent literature for the racemic N-acetyl-3-aminopiperidine intermediate [1]. This contrasts with (R)-3-aminopiperidine dihydrochloride (CAS 334618-23-4), where the primary amine is unprotected and may react prematurely with electrophiles in downstream steps. The acetyl-protected form thus provides chemoselectivity advantages in convergent synthetic routes.

Protecting group Orthogonal chemistry Multi-step synthesis

Aqueous Solubility Profiling vs. Free Base for Reaction Medium Design

The hydrochloride salt form enhances aqueous solubility compared to the free base. The free base 1-(3-aminopiperidin-1-yl)ethanone (CAS 1018680-22-2) has a calculated aqueous solubility of 130 g/L at 25°C and a LogP of 0.59 . The hydrochloride salt is expected to exhibit significantly higher water solubility due to ionization, which is advantageous for aqueous-phase reactions and extractions. The closely related (R)-3-aminopiperidine dihydrochloride is known to be highly water-soluble and is used in aqueous reaction media for alogliptin synthesis [1].

Solubility Reaction medium Process development

Validated Application Scenarios for (R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride


Synthesis of Alogliptin and Other (R)-Configured DPP-4 Inhibitors

The compound serves as a direct precursor to (R)-3-aminopiperidine, the chiral core of alogliptin. After acetyl deprotection under acidic conditions (HCl in isopropanol/water), the resulting (R)-3-aminopiperidine is coupled with the appropriate pyrimidinedione intermediate to assemble the DPP-4 inhibitor scaffold [1]. Using the single (R)-enantiomer avoids the costly and yield-reducing chiral resolution step required when starting from racemic material [2].

Chiral Building Block for Protease Inhibitor and Receptor Modulator Libraries

3-Aminopiperidine derivatives are employed in the preparation of protease inhibitors and receptor modulators beyond DPP-4 [1]. The N-acetyl protecting group allows the compound to be incorporated into more complex structures without premature amine reactivity, enabling late-stage deprotection and functionalization.

Analytical Reference Standard for Chiral Purity Method Development

Given its defined (R)-configuration and high purity (≥97–98%), the compound can be used as a reference standard for developing chiral HPLC or SFC methods to determine the enantiomeric purity of 3-aminopiperidine derivatives in pharmaceutical quality control [1].

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